molecular formula C9H6F2N4 B8612589 5-(3,5-Difluorophenyl)-1,2,4-triazin-3-amine

5-(3,5-Difluorophenyl)-1,2,4-triazin-3-amine

Cat. No. B8612589
M. Wt: 208.17 g/mol
InChI Key: YBWDANIVFIHDRH-UHFFFAOYSA-N
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Patent
US08809525B2

Procedure details

5-(3,5-difluorophenyl)-1,2,4-triazin-3-amine (18 g, 74%) was prepared from 3-(methylsulfonyl)-5-(3,5-difluorophenyl)-1,2,4-triazine (31.0 g, 115.0 mmol) and ammonia gas according to the general procedure of Preparation 2.
Name
3-(methylsulfonyl)-5-(3,5-difluorophenyl)-1,2,4-triazine
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS([C:5]1[N:6]=[N:7][CH:8]=[C:9]([C:11]2[CH:16]=[C:15]([F:17])[CH:14]=[C:13]([F:18])[CH:12]=2)[N:10]=1)(=O)=O.[NH3:19]>>[F:18][C:13]1[CH:12]=[C:11]([C:9]2[N:10]=[C:5]([NH2:19])[N:6]=[N:7][CH:8]=2)[CH:16]=[C:15]([F:17])[CH:14]=1

Inputs

Step One
Name
3-(methylsulfonyl)-5-(3,5-difluorophenyl)-1,2,4-triazine
Quantity
31 g
Type
reactant
Smiles
CS(=O)(=O)C=1N=NC=C(N1)C1=CC(=CC(=C1)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the general procedure of Preparation 2

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C=1N=C(N=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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